molecular formula C7H5ClFNO2 B1463636 Methyl 6-chloro-5-fluoropicolinate CAS No. 1214337-05-9

Methyl 6-chloro-5-fluoropicolinate

Cat. No. B1463636
CAS RN: 1214337-05-9
M. Wt: 189.57 g/mol
InChI Key: LZGCVVSRZHFYPF-UHFFFAOYSA-N
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Description

“Methyl 6-chloro-5-fluoropicolinate” is a chemical compound with the molecular formula C7H5ClFNO2 . It has a molecular weight of 189.57 . The compound is typically stored in a refrigerator and is available in a white to yellow solid form .


Synthesis Analysis

The synthesis of “Methyl 6-chloro-5-fluoropicolinate” involves a two-stage process . In the first stage, the compound is dissolved in a mixture of tetrahydrofuran (THF) and water, followed by the addition of lithium hydroxide monohydrate. This mixture is then stirred at room temperature for 3 hours . In the second stage, the reaction liquid is concentrated under reduced pressure, dissolved by the addition of distilled water, acidified by slow addition of 1N aqueous HCl solution, and then extracted with 5% MeOH/MC .


Molecular Structure Analysis

The IUPAC name for “Methyl 6-chloro-5-fluoropicolinate” is methyl 6-chloro-5-fluoro-2-pyridinecarboxylate . The InChI code for this compound is 1S/C7H5ClFNO2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,1H3 .


Physical And Chemical Properties Analysis

“Methyl 6-chloro-5-fluoropicolinate” is a white to yellow solid . It has a molecular weight of 189.57 . The compound is soluble, with a solubility of 0.503 mg/ml .

Scientific Research Applications

Agriculture: Herbicide Development

Methyl 6-chloro-5-fluoropicolinate is being explored for its potential use in the development of herbicides. Its chemical structure allows it to interfere with the growth of weeds by inhibiting key enzymes responsible for plant growth. Research is ongoing to determine its efficacy and safety for use in various agricultural settings .

Pharmaceuticals: Drug Synthesis

In the pharmaceutical industry, this compound serves as a building block for synthesizing more complex molecules. Its fluorinated pyridine structure is valuable in creating compounds with potential medicinal properties, such as anti-inflammatory and antimicrobial agents.

Material Science: Polymer Production

The compound’s reactive functional groups make it a candidate for polymer synthesis. It can be incorporated into polymers to impart specific characteristics like thermal stability or resistance to degradation, which are crucial for materials used in high-stress environments .

Chemical Synthesis: Intermediate Compound

Methyl 6-chloro-5-fluoropicolinate acts as an intermediate in various chemical synthesis processes. It is used to produce other chemical compounds through reactions such as halogenation, esterification, and coupling reactions, which are fundamental in organic synthesis .

Environmental Science: Pollution Analysis

Researchers are investigating the use of this compound in environmental science, particularly in the analysis and breakdown of pollutants. Its chemical properties may help in the development of sensors or absorbents to detect and mitigate environmental contaminants .

Biochemistry: Enzyme Inhibition Studies

Due to its structural specificity, Methyl 6-chloro-5-fluoropicolinate is used in biochemistry research to study enzyme inhibition. It can bind to active sites of enzymes, providing insights into enzyme mechanisms and aiding in the design of enzyme inhibitors for therapeutic use .

Analytical Chemistry: Chromatography

In analytical chemistry, this compound can be used as a standard or reagent in chromatographic methods to help identify and quantify substances within a mixture. Its distinct chemical signature allows for precise measurements in complex analyses .

Food Industry: Emulsifier Research

While not directly used as a food additive, Methyl 6-chloro-5-fluoropicolinate’s derivatives could be studied for their emulsifying properties. Understanding its interactions with other compounds can lead to the development of new emulsifiers for food products .

Safety and Hazards

“Methyl 6-chloro-5-fluoropicolinate” is classified as a warning under the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

methyl 6-chloro-5-fluoropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGCVVSRZHFYPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-chloro-5-fluoropicolinate

Synthesis routes and methods

Procedure details

5-fluoro-2-(methoxycarbonyl)pyridine 1-oxide (100 mg, 0.584 mmol) was dissolved in POCl3 (2 ml), and then heated at reflux under nitrogen stream for 4 hours. The resulting reaction liquid was slowly added to ice (15 g), and then extracted with MC (30 ml×2). The organic layer was dried over anhydrous sodium sulfate, followed by filtration and concentration, and then the residue thus obtained was subjected to MPLC (20% EtOAc/Hexanes), to obtain 88 mg of white solid (79%).
Name
5-fluoro-2-(methoxycarbonyl)pyridine 1-oxide
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
15 g
Type
reactant
Reaction Step Two
[Compound]
Name
EtOAc Hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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